5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of two oxadiazole rings, each substituted with different aromatic groups, making it a molecule of interest in various fields of research.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-4-6-15(7-5-12)19-21-17(26-24-19)11-18-22-23-20(25-18)16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUAYSQKMIOHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dimethylbenzohydrazide with p-toluic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxadiazole rings can lead to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
The biological significance of oxadiazoles is well-documented, particularly concerning their antibacterial and anticancer properties. The specific compound has shown promise in various studies:
- Anticancer Activity : Research indicates that modifications to the structure can enhance binding affinity to target proteins involved in cancer pathways. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cell lines like MCF-7 by increasing p53 expression and activating caspase-3 cleavage .
- Enzyme Inhibition : Some derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which are implicated in cancer progression. Notably, certain compounds exhibited nanomolar inhibition against hCA IX and hCA II, suggesting potential therapeutic applications in oncology .
Applications
The applications of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole span several fields:
- Medicinal Chemistry : The compound serves as a lead structure for developing new anticancer agents. Its ability to interact with biological targets makes it a candidate for further optimization and testing.
- Drug Discovery : Ongoing research into 1,2,4-oxadiazole derivatives aims to discover new drugs with improved efficacy and reduced side effects. Structural modifications are continuously explored to enhance pharmacological profiles .
- Biochemical Research : The compound's interactions with enzymes such as carbonic anhydrases make it valuable in biochemical studies aimed at understanding disease mechanisms and developing therapeutic strategies.
Case Studies
Several notable case studies highlight the effectiveness of oxadiazole derivatives:
- A study on a series of 1,2,4-oxadiazole derivatives demonstrated significant anticancer activity against multiple cancer cell lines with IC50 values in the micromolar range. Modifications led to enhanced selectivity towards specific cancer types .
- Another investigation revealed that certain oxadiazole-based compounds could inhibit histone deacetylases (HDACs), leading to potential applications in epigenetic therapy for cancer treatment .
Mechanism of Action
The mechanism of action of 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The oxadiazole rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole
- 5-(4-Nitrophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole stands out due to the presence of two oxadiazole rings and the specific substitution pattern on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential as a therapeutic agent.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C18H17N5O2
- Molecular Weight : 341.36 g/mol
Biological Activity Overview
Oxadiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The specific compound in focus has shown promising results in various studies.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer activity by targeting various cellular pathways. The following mechanisms have been reported:
- Inhibition of Enzymatic Activity :
- Induction of Apoptosis :
- Cytotoxicity :
Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction | |
| A549 | 12.34 | Enzyme inhibition | |
| U-937 | 10.50 | Cytotoxicity |
Case Studies
- Study on MCF-7 Cells :
- Study on A549 Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
